molecular formula C14H20O B11723718 (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

Cat. No.: B11723718
M. Wt: 204.31 g/mol
InChI Key: FGWPFVTXSUZSLV-TZMCWYRMSA-N
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Description

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol structure substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2,5-dimethylphenylmagnesium bromide.

    Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

    Workup: The reaction mixture is quenched with water or dilute acid to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation techniques.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.

    Reduction: 2-(2,5-dimethylphenyl)cyclohexane.

    Substitution: 2-(2,5-dimethylphenyl)cyclohexyl chloride or bromide.

Scientific Research Applications

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(2,5-dimethylphenyl)cyclohexanone: The oxidized form of the compound.

    2-(2,5-dimethylphenyl)cyclohexane: The reduced form of the compound.

Uniqueness

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other related compounds

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14-/m1/s1

InChI Key

FGWPFVTXSUZSLV-TZMCWYRMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCCC2O

Origin of Product

United States

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